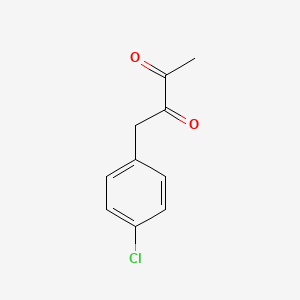

1-(4-Chlorophenyl)butane-2,3-dione

CAS No.:

Cat. No.: VC13514040

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClO2 |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)butane-2,3-dione |

| Standard InChI | InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |

| Standard InChI Key | GPSSOIKBWSJKDU-UHFFFAOYSA-N |

| SMILES | CC(=O)C(=O)CC1=CC=C(C=C1)Cl |

| Canonical SMILES | CC(=O)C(=O)CC1=CC=C(C=C1)Cl |

Introduction

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves the reaction of 4-chlorobenzoyl chloride with butane-2,3-dione in the presence of triethylamine as a base. This method proceeds under mild conditions (0–25°C) to yield the target compound with minimal byproducts. The reaction mechanism involves nucleophilic acyl substitution, where the enolate of butane-2,3-dione attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

Derivative Synthesis

Hydroxyimino derivatives of 1-(4-chlorophenyl)butane-2,3-dione are synthesized via nitrosation. Sodium nitrite is added to a solution of the diketone in acetic acid at low temperatures (14°C), resulting in the substitution of one carbonyl oxygen with a hydroxyimino group. This modification enhances the compound’s ability to participate in cyclocondensation reactions, such as with hydrazinylquinoxalines, to form pyrazolylquinoxaline heterocycles .

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4-chlorophenyl)butane-2,3-dione features a butane chain with ketone groups at C2 and C3 and a 4-chlorophenyl group at C1. Key physicochemical properties include:

-

Molecular Formula: C₁₀H₈ClO₂

-

Exact Mass: 212.03 g/mol

-

Polar Surface Area (PSA): 34.14 Ų (indicative of moderate polarity) .

The chlorine atom at the para position of the phenyl ring induces steric and electronic effects, influencing crystallization behavior and solubility in polar solvents like ethyl acetate and ethanol .

Chemical Reactivity and Mechanisms

Nucleophilic Additions

The diketone undergoes nucleophilic attacks at the carbonyl carbons. For example, hydrazines react with 1-(4-chlorophenyl)butane-2,3-dione to form hydrazones, which cyclize into pyrazole derivatives under acidic conditions. This reactivity is exploited to synthesize trifluoromethyl-containing pyrazoles with antitumor activity .

Cyclocondensation Reactions

In acetic acid, the compound reacts with hydrazinylquinoxalines to yield nitroso-pyrazolylquinoxalines. The reaction proceeds via initial imine formation, followed by cyclization and aromatization .

Applications in Pharmaceutical Research

Antitumor Agents

Derivatives such as 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione exhibit potent antitumor activity. In vitro evaluations against the NCI-60 cancer cell line panel revealed GI₅₀ values of 6.61 µM for melanoma (MALME-3M) and 22.60 µM for breast cancer (MDA-MB-468), outperforming 5-fluorouracil (5-FU) in selectivity .

Kinase Inhibition

Molecular docking studies demonstrate that these derivatives bind to the ATP-binding sites of B-RAFV600E and EGFR kinases, mimicking the interactions of clinical inhibitors like vemurafenib and erlotinib. This dual targeting capability positions them as candidates for combination therapies in oncology .

Industrial and Material Science Applications

The compound serves as a precursor in synthesizing specialty chemicals, including liquid crystals and polymer cross-linkers. Its ability to form stable enolates enables its use in asymmetric catalysis, particularly in aldol reactions for constructing chiral centers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume